Quazepam

Descripción

Positioning Quazepam within the Benzodiazepine (B76468) Pharmacological Landscape

This compound, a trifluoroethyl benzodiazepine derivative, holds a distinct position within the broader class of benzodiazepines due to its unique chemical structure and pharmacological profile. wikipedia.orgnih.gov Developed by the Schering Corporation in the 1970s, its structure is chemically designated as 7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepine-2-thione. wikipedia.org Like other benzodiazepines, this compound exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. drugbank.compatsnap.comnih.gov This interaction enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which results in central nervous system depression. patsnap.comyoutube.com

A key distinguishing feature of this compound is its relative selectivity for the Type 1 benzodiazepine receptor (BZ1), which contains the α1 subunit. wikipedia.orgpatsnap.comnih.gov This receptor subtype is predominantly associated with hypnotic effects. wikipedia.org This selectivity is a contrast to many other benzodiazepines that bind non-selectively to both Type 1 and Type 2 (containing α2, α3, and α5 subunits) GABA-A receptors. wikipedia.org The parent compound and its major active metabolite, 2-oxothis compound (B148692), both exhibit this high affinity for the BZ1 receptor subtype. wikipedia.orgnih.gov Another significant active metabolite, N-desalkyl-2-oxothis compound (also known as N-desalkylflurazepam), is less selective and binds to both receptor types. wikipedia.org

Table 1: Pharmacological Profile of this compound and its Metabolites

| Compound | Receptor Selectivity | Primary Metabolizing Enzyme(s) | Elimination Half-Life (approx.) |

|---|---|---|---|

| This compound | Selective for BZ1 (α1) Receptors wikipedia.orgnih.gov | CYP3A4, CYP2C9, CYP2C19 drugbank.comnih.gov | 39 hours youtube.com |

| 2-Oxothis compound | Selective for BZ1 (α1) Receptors wikipedia.org | CYP3A4, CYP2C9 nih.gov | 39 hours drugbank.com |

| N-desalkyl-2-oxothis compound | Non-selective (Binds to BZ1 and BZ2) wikipedia.org | CYP3A4, CYP2C9 nih.gov | 73-79 hours wikipedia.orgyoutube.com |

Evolutionary Trajectory of Research on this compound's Therapeutic Applications

The research trajectory for this compound began following its synthesis and patenting in 1970. wikipedia.org Initial pharmacological studies in the late 1970s and early 1980s focused on establishing its efficacy as a hypnotic agent for the treatment of insomnia. nih.govnih.govnih.gov These early clinical trials, often placebo-controlled, demonstrated this compound's effectiveness in improving sleep parameters, including reducing sleep latency and wake time, and increasing total sleep time. nih.govnih.govfda.gov

Developed by Schering-Plough, it received FDA approval in 1985 for the treatment of insomnia characterized by difficulty falling asleep, frequent awakenings, and/or early morning awakenings. patsnap.com Subsequent research has often been comparative, evaluating this compound against other benzodiazepine and non-benzodiazepine hypnotics, such as temazepam and triazolam. nih.govnih.gov These studies have explored not only its continued efficacy over short- and long-term use but also its effects on sleep architecture. wikipedia.orgnih.govfda.gov Research has shown that this compound is effective in inducing and maintaining sleep without significantly disrupting the normal sleep architecture, a characteristic attributed to its BZ1 receptor selectivity. wikipedia.org Polysomnographic studies have confirmed its sustained effectiveness for up to 28 nights in individuals with chronic insomnia. fda.govdoralrx.com The long half-lives of its active metabolites have also been a point of study, particularly concerning the lack of rebound insomnia upon discontinuation compared to shorter-acting hypnotics. nih.govnih.gov

Table 2: Key Milestones in this compound Research

| Year | Milestone | Significance |

| 1970 | This compound patented. wikipedia.org | Marks the beginning of its development. |

| Late 1970s - Early 1980s | Initial clinical studies conducted. nih.govnih.gov | Established primary efficacy as a hypnotic for insomnia. |

| 1985 | Approved by the U.S. Food and Drug Administration (FDA). patsnap.com | Made available for medical use in treating insomnia. |

| 1990s - Present | Comparative studies and research into receptor selectivity. nih.govnih.gov | Differentiated this compound's pharmacological profile from other hypnotics and explored the clinical implications of its BZ1 selectivity. |

Scope and Significance of Comprehensive Academic Review

A comprehensive academic review of this compound is significant for several reasons. Primarily, it serves as a case study in the development of receptor-specific hypnotic agents. The research into this compound's preferential binding to BZ1 receptors has contributed to the broader understanding of how different GABA-A receptor subtypes mediate the various effects of benzodiazepines (hypnotic, anxiolytic, muscle relaxant). wikipedia.orgpatsnap.comnih.gov This knowledge is crucial for the rational design of future medications aiming for more targeted therapeutic actions.

Furthermore, studying this compound's pharmacokinetic profile, particularly the long half-lives of its active metabolites, provides valuable insights into the clinical pharmacology of hypnotics. nih.govnih.gov It informs the scientific discussion on the relationship between a drug's elimination kinetics and clinical phenomena such as carryover effects and the incidence of rebound insomnia upon withdrawal. wikipedia.orgnih.gov Reviewing the body of research on this compound highlights the evolution of clinical trial design for hypnotics, from initial placebo-controlled efficacy studies to long-term polysomnographic and comparative effectiveness research. fda.govdoralrx.com Therefore, a thorough review of this compound is not only important for understanding this specific compound but also for its contributions to the wider fields of neuropharmacology, sleep medicine, and psychopharmacological research.

Structure

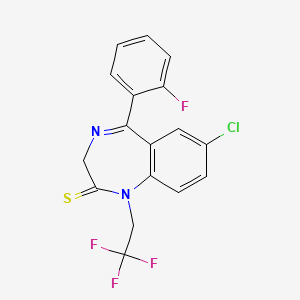

2D Structure

Propiedades

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF4N2S/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMPWMZBZSAONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190193 | |

| Record name | Quazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.31e-03 g/L | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36735-22-5 | |

| Record name | Quazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36735-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quazepam [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036735225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quazepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quazepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8V0828ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137.5-139 °C, 137.5 - 139 °C | |

| Record name | Quazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Modalities: Molecular and Cellular Underpinnings

Interaction with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, facilitate the influx of chloride ions into the neuron. This influx results in hyperpolarization of the cell membrane, reducing neuronal excitability and inhibiting the firing of action potentials. Quazepam, as a benzodiazepine (B76468), modulates the function of these receptors.

Distinctive Benzodiazepine Receptor Subtype Selectivity

This compound exhibits a notable selectivity profile among benzodiazepine receptor subtypes, which are defined by the specific alpha subunits incorporated into the GABA-A receptor complex.

Preferential Affinity for Alpha-1 Subunit Containing GABA-A Receptors (Type I)

This compound and its major active metabolite, 2-oxo-quazepam, are characterized by a preferential affinity for GABA-A receptors containing the alpha-1 (α1) subunit. These receptors are often referred to as Type I benzodiazepine receptors. This selectivity is considered unique among many benzodiazepine derivatives. The α1 subunit-containing receptors are predominantly associated with the sedative and hypnotic properties of benzodiazepines. Studies using techniques such as competition binding experiments and autoradiography in both human and rodent brain tissues have confirmed this preferential binding to Type I sites.

Differential Binding to Type I and Type II Benzodiazepine Receptors

Benzodiazepine-sensitive GABA-A receptors can be broadly classified into Type I and Type II based on their pharmacological properties, largely determined by the alpha subunit composition. Type I receptors primarily contain the α1 subunit, while Type II receptors typically contain α2, α3, or α5 subunits. While most other benzodiazepines bind non-selectively to both Type I and Type II receptors, this compound and 2-oxo-quazepam

Functional Implications of Subtype Selectivity on Central Nervous System Effects

GABAA receptors are a diverse group of ligand-gated ion channels composed of five subunits from various classes (α, β, γ, δ, ε, π, θ, ρ) wikipedia.orgmeduniwien.ac.at. The specific combination of these subunits determines the receptor subtype and its pharmacological properties wikipedia.orgmeduniwien.ac.at. The benzodiazepine binding site is typically located at the interface between an α and a γ subunit wikipedia.org. Different benzodiazepines exhibit varying affinities for GABAA receptors composed of different subunit combinations, leading to distinct pharmacological profiles wikipedia.org.

This compound is notable for its relatively selective targeting of GABAA receptors containing the α1 subunit wikipedia.orgdrugbank.compatsnap.com. These α1-containing receptors are primarily associated with the mediation of sedative and hypnotic effects benzoinfo.comwikipedia.org. This preferential binding to α1-GABAA receptors is believed to contribute significantly to this compound's pronounced hypnotic properties and its effectiveness in treating insomnia patsnap.compatsnap.com.

In contrast, GABAA receptor subtypes containing α2, α3, and α5 subunits are more strongly implicated in anxiolytic, muscle relaxant, and amnesic effects, respectively wikipedia.orgbenzoinfo.comwikipedia.org. The relative selectivity of this compound for α1 subunits, compared to the less selective binding of many other benzodiazepines that interact with multiple α subunits, is thought to result in a pharmacological profile with more prominent hypnotic and anticonvulsant properties and potentially reduced muscle-relaxant effects wikipedia.orgwikipedia.org. Studies have indicated that this compound and its major active metabolite, 2-oxothis compound (B148692), show high selectivity for type 1 benzodiazepine receptors, which contain the α1 subunit wikipedia.orgnih.gov. This selectivity is proposed as a strategy for achieving a more targeted therapeutic effect nih.gov.

Autoradiographic studies have shown a differential distribution of BZ1 (primarily α1-containing) and BZ2 (containing other α subunits) receptors in the brain, with BZ1 receptors concentrated in specific regions and BZ2 receptors more widely distributed nih.gov. This differential distribution further supports the idea that selective agents like this compound can have distinct effects compared to nonselective benzodiazepines nih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how variations in the chemical structure of a compound influence its biological activity, including its affinity and efficacy at target receptors and its selectivity for different receptor subtypes egpat.com. For benzodiazepines like this compound, SAR studies focus on the influence of different chemical moieties on their interaction with the benzodiazepine binding site on the GABAA receptor.

Influence of Chemical Moiety Variations on Receptor Affinity and Efficacy

SAR studies on benzodiazepines have identified key structural features essential for their activity at the GABAA receptor egpat.comgpatindia.comquora.com. The core 1,4-benzodiazepine (B1214927) structure, consisting of a fused six-membered ring (Ring A) and a seven-membered diazepine (B8756704) ring (Ring B), is fundamental egpat.comgpatindia.com.

Variations at different positions on the benzodiazepine scaffold can significantly impact receptor affinity and efficacy. For instance, an electronegative group at the 7-position of Ring A can increase functional anxiolytic activity, while substitutions at positions 6, 8, or 9 with electronegative groups may decrease it gpatindia.com. The presence of a proton-accepting group on Ring B, particularly at the 2-position in a coplanar orientation with Ring A, is considered essential for binding to GABAA receptors and achieving maximum activity gpatindia.com. Replacing the oxygen with sulfur in Ring B, as seen in this compound's thione group at the 2-position, can alter selectivity for benzodiazepine receptor subpopulations while maintaining anxiolytic properties gpatindia.com.

Substitutions at the 3-position of Ring B can influence pharmacokinetic properties, such as excretion rate gpatindia.com. Sterically large substituents on Ring B can reduce receptor affinity and in vivo activity gpatindia.com. The presence of a 4,5-double bond and the nitrogen at the 4-position are not considered essential for anxiolytic activity gpatindia.com. Changes to the C=N bond can decrease benzodiazepine receptor affinity gpatindia.com.

Regarding Ring C (the 5-phenyl ring), its presence is not strictly necessary for binding to the benzodiazepine receptor gpatindia.com. However, substitutions on this ring can affect agonist activity. Substitution at the para position may decrease agonist activity, while substitution at the ortho position may not cause a significant change gpatindia.com. This compound has a 2-fluorophenyl group at the 5-position wikipedia.org.

Studies have shown that this compound and its active metabolite, 2-oxothis compound, enhance GABA binding to rat brain membrane preparations, increasing the total number of GABA receptors nih.gov. Their potency in enhancing GABA binding was found to be similar to that of diazepam nih.gov.

Structural Determinants of Receptor Subtype Selectivity

The structural basis for the subtype selectivity of benzodiazepines, including this compound's preference for α1-containing GABAA receptors, is an active area of research. The specific amino acid residues within the α and γ subunits that form the benzodiazepine binding site play a crucial role in determining ligand affinity and selectivity wikipedia.orgresearchgate.net.

While general SAR principles for benzodiazepines exist, the precise structural determinants conferring high selectivity for a particular α subunit subtype are complex and still being elucidated frontiersin.org. The interaction between the ligand's chemical structure and the subtle variations in the amino acid sequence and conformation of the binding site across different α subunit subtypes dictates the binding affinity and functional outcome wikipedia.orgresearchgate.net.

For instance, studies on other benzodiazepine site ligands have identified specific amino acid residues, such as those in loop C of the GABAA receptor α-subunit, as dominant molecular determinants of drug selectivity researchgate.net. Mutations in these residues can significantly alter the affinity of ligands for different receptor subtypes researchgate.netmeduniwien.ac.at.

Pharmacodynamic Manifestations and Neurophysiological Impact

Hypnotic and Sedative Effects: Objective Sleep Parameters

Quazepam is utilized for the treatment of insomnia, addressing both difficulties in initiating sleep and maintaining sleep throughout the night. patsnap.comwikipedia.orgfda.govaafp.org Its effectiveness in promoting sleep has been demonstrated through objective measures in sleep laboratory studies. fda.govaafp.orgfda.govwikidoc.orgdrugs.comnih.govtexas.govdoralrx.com

Polysomnographic Analysis of Sleep Onset and Maintenance

Polysomnographic studies, which objectively monitor sleep parameters, have shown that this compound significantly impacts sleep onset and maintenance. Administration of this compound has been observed to decrease sleep latency (the time taken to fall asleep) and reduce total wake time and wake time after sleep onset. fda.govaafp.orgfda.govwikidoc.orgdrugs.comnih.govtexas.gov Concurrently, it leads to an increase in total sleep time and the percentage of time spent asleep. fda.govfda.govwikidoc.orgdrugs.com These beneficial effects on sleep induction and maintenance have been noted even on the first night of administration and have been sustained in studies evaluating chronic insomnia over periods up to 28 nights. fda.govwikidoc.orgdrugs.comdoralrx.com

Objective Sleep Parameter Changes with this compound (Based on Polysomnographic Studies)

| Parameter | Observed Change (Relative to Baseline/Placebo) |

| Sleep Latency | Decreased |

| Total Wake Time | Decreased |

| Wake Time After Sleep Onset | Decreased |

| Total Sleep Time | Increased |

| Percent Sleep Time | Increased |

Influence on Sleep Architecture: REM and Slow-Wave Sleep Dynamics

The impact of this compound on sleep architecture, specifically Rapid Eye Movement (REM) sleep and slow-wave sleep (Stages 3 and 4 of Non-REM sleep), has been investigated. Benzodiazepines in general tend to suppress REM sleep and reduce stages 3 and 4 sleep while increasing stage 2 sleep. medscape.comsleepreviewmag.comusp.brnih.gov Studies on this compound have indicated a decrease in slow-wave sleep. fda.govfda.govwikidoc.orgresearchgate.net The effect on REM sleep appears to be minimal or unchanged in some studies, although some sources suggest it may be reduced, particularly at higher doses. fda.govfda.govwikidoc.orgsleepreviewmag.comresearchgate.netnih.gov Some research highlights that this compound may uniquely affect sleep architecture compared to other benzodiazepines, potentially due to its selectivity for type 1 benzodiazepine (B76468) receptors containing the alpha-1 subunit. wikipedia.org

Other Central Nervous System Activities

Beyond its primary hypnotic effects, this compound also exhibits other activities within the central nervous system, consistent with its mechanism of action as a GABA-A receptor modulator.

Anticonvulsant Properties: Investigational Research

This compound possesses anticonvulsant properties, a characteristic shared by many benzodiazepines due to their potentiation of GABAergic inhibition, which plays a crucial role in suppressing excessive neuronal firing associated with seizures. drugbank.compatsnap.comwikipedia.orgloinc.orgnih.gov Research has indicated that this compound has relatively selective anticonvulsant properties. wikipedia.org However, tolerance to the anticonvulsant effects of benzodiazepines can develop, which generally limits their suitability for the long-term management of epilepsy. benzoinfo.com

Anxiolytic Activity: Receptor-Mediated Considerations

This compound also exhibits anxiolytic activity by potentiating GABA at GABA-A receptors. drugbank.compatsnap.comhmdb.canih.gov The anxiolytic effects of benzodiazepines are thought to be primarily mediated by GABA-A receptors containing the alpha-2 subunit, while alpha-1 subunits are more closely associated with sedative effects. wikipedia.orgmdpi.compsicothema.com this compound is notable for its preferential binding to type 1 benzodiazepine receptors, which are primarily composed of alpha-1 subunits. drugbank.compatsnap.comwikipedia.org This selectivity is believed to contribute to its pronounced hypnotic effects and potentially fewer anxiolytic and muscle relaxant properties compared to benzodiazepines that bind less selectively to receptor subtypes. patsnap.comwikipedia.org Despite this, some clinical observations have indicated improvement in anxiety measures with this compound treatment. nih.gov

Adaptation and Homeostatic Changes with Sustained Exposure

With sustained exposure to this compound, adaptation and homeostatic changes can occur within the CNS, a phenomenon known as tolerance. Tolerance is characterized by a diminished response to the drug over time, requiring higher doses to achieve the same effect. fda.govfda.govdrugs.combenzoinfo.com This adaptation can develop within days or weeks of continuous administration and may affect both the desired hypnotic effects and other CNS depressant properties. fda.govdrugs.comnih.gov While tolerance to the hypnotic effects can occur, the sustained effectiveness of this compound in maintaining sleep has been demonstrated in studies lasting up to 28 nights, suggesting that a therapeutic effect can be maintained over a period of chronic use. fda.govfda.govwikidoc.orgdrugs.comdoralrx.com Following discontinuation, this compound, particularly at higher doses, has been noted to exert carry-over effectiveness on sleep parameters for several nights. fda.govwikidoc.orgresearchgate.netresearchgate.net The relatively long half-life of this compound and its active metabolites may contribute to a lower incidence of rebound insomnia upon withdrawal compared to agents with shorter half-lives. wikipedia.org

Mechanisms of Pharmacodynamic Tolerance Development

Pharmacodynamic tolerance to benzodiazepines, including this compound, can develop with continued use. This tolerance is characterized by a reduced response to the drug's effects over time. The underlying mechanisms are complex and are thought to involve adaptations at the GABA-A receptor complex, the primary target of benzodiazepine action.

Benzodiazepines act as positive allosteric modulators at the GABA-A receptor, enhancing the inhibitory effects of GABA by increasing the frequency of chloride channel opening. patsnap.comdrugbank.comnih.gov This leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. patsnap.com

Tolerance development is hypothesized to involve changes in the GABA-A receptor itself, such as alterations in receptor density, subunit composition, or uncoupling of the benzodiazepine binding site from the GABA binding site. nih.gov this compound exhibits a relatively high affinity for GABA-A receptors containing the alpha-1 (α1) subunit, which are primarily associated with sedative and hypnotic effects. patsnap.comdrugbank.comwikipedia.orgnih.gov While tolerance can occur with this compound, it may develop more slowly compared to some other benzodiazepines, such as triazolam. wikipedia.org Long-term adaptations in benzodiazepine receptors may contribute to the development of tolerance. cambridge.orgcambridge.org

Studies suggest that the propensity for tolerance may differ among benzodiazepines, potentially influenced by factors such as receptor subtype selectivity and pharmacokinetic properties like half-life. nih.gov Although the exact mechanisms are not fully elucidated, it is understood that chronic benzodiazepine treatment can affect the drug's capacity to enhance the GABA response, leading to a phenomenon referred to as uncoupling. nih.gov

Rebound Phenomena and Post-Discontinuation Effects

Rebound phenomena refer to the re-emergence or exacerbation of symptoms that were controlled by a medication, occurring after its discontinuation or dosage reduction. wikipedia.org In the context of hypnotic benzodiazepines like this compound, rebound insomnia is a significant concern. This involves a worsening of sleep disturbances compared to baseline levels after the drug is stopped. wikipedia.org

Withdrawal symptoms, which can include rebound insomnia, can occur following the abrupt discontinuation of benzodiazepines, particularly after extended therapy. fda.govdrugs.comdrugs.com These symptoms can range from milder manifestations like dysphoria and insomnia to more severe effects. fda.govdrugs.com The risk and severity of withdrawal reactions are generally associated with longer treatment duration and higher daily doses. drugs.comdrugs.com Gradual dosage tapering is typically recommended to minimize the risk of withdrawal symptoms. fda.govdrugs.comdrugs.com

This compound is reported to cause significantly less rebound insomnia upon discontinuation compared to some other benzodiazepines, particularly rapidly eliminated ones like triazolam. wikipedia.orgnih.gov This lower incidence of rebound effects is likely attributed to this compound's longer elimination half-life and the presence of active metabolites with long half-lives, which contribute to "carry-over" effects after the parent drug is discontinued. cambridge.orgnih.gov

However, even with this compound, withdrawal symptoms can occur after abrupt discontinuation, especially after prolonged use. drugs.comdrugs.com These symptoms can potentially include a range of physical and psychological effects. drugs.commayoclinic.org

Carry-over Effects and Residual Pharmacodynamic Activity

Carry-over effects, also known as residual pharmacodynamic activity, refer to the persistence of drug effects into the period after administration, typically the following day. For hypnotic medications like this compound, this can manifest as residual sedation or impairment of cognitive and motor performance during waking hours. cambridge.orgfda.govpatsnap.compsychiatryonline.orgwikidoc.org

This compound is characterized by a relatively long elimination half-life of the parent compound and its active metabolites, including 2-oxothis compound (B148692) and N-desalkyl-2-oxothis compound. drugbank.comfda.govnih.gov The mean elimination half-life of this compound and 2-oxothis compound is approximately 39 hours, while that of N-desalkyl-2-oxothis compound is approximately 73 hours. drugbank.comfda.gov These long half-lives contribute to sustained plasma levels of the drug and its active metabolites, leading to effects that can extend beyond the intended sleep period. psychiatryonline.org

The carry-over effects of this compound can include decreased sleep latency and total wake time, and increased percent sleep time, which may persist for several nights after the drug is discontinued. fda.gov This residual effectiveness can contribute to the lower incidence of rebound insomnia observed with this compound. nih.govresearchgate.net

However, the long half-lives also increase the potential for residual daytime sedation, fatigue, and lethargy. nih.govpatsnap.com While some studies suggest minimal residual medication effects ("hangover") with this compound, others indicate that daytime sedation can occur and may persist for several days following discontinuation. fda.govmayoclinic.orgpatsnap.com The extent of carry-over effects can be dose-related, with higher doses potentially leading to more pronounced residual activity. nih.govresearchgate.netnih.gov Accumulation of the parent compound and its active metabolites during nightly administration can contribute to these effects. nih.gov

Research findings on carry-over effects have utilized objective measures like polysomnography and subjective reports to assess sleep parameters and daytime functioning after this compound administration and withdrawal. researchgate.netnih.govnih.gov

Here is a summary of some research findings related to carry-over effects:

| Study Duration | This compound Dose | Observed Carry-over Effects | Reference |

| 3 nights | 7.5, 15, 45 mg | Carry-over effects on withdrawal observed at higher doses (30 and 45 mg), suggesting dose-related accumulation. | nih.govresearchgate.net |

| Short- to intermediate-term use | 15 mg | Carry-over effectiveness observed after withdrawal, persisting throughout the withdrawal period in one study. | researchgate.netnih.gov |

| Long-term use | 15, 30 mg | Carry-over effectiveness on the first 2-3 nights after withdrawal; with 30 mg, this effect persisted throughout the withdrawal period. | nih.gov |

Pharmacokinetic Disposition and Biotransformation

Absorption and Distribution Characteristics

Quazepam is rapidly and well absorbed from the gastrointestinal tract following oral administration. The absorption half-life is approximately 30 minutes. Peak plasma concentrations of this compound are typically reached around 2 hours post-administration, with a reported peak concentration of approximately 20 ng/mL after a 15 mg dose. drugbank.comnih.govfda.govsmolecule.comdrugs.comwikidoc.orgfda.gov Food intake has been shown to influence this compound absorption, with both low-fat and high-fat meals increasing the peak concentrations and area under the curve (AUC) of this compound compared to administration in a fasted state. researchgate.net

Once absorbed, this compound and its two major metabolites demonstrate a high degree of plasma protein binding, exceeding 95%. drugbank.comnih.govfda.govdrugs.comfda.govunboundmedicine.com

Metabolic Pathways and Enzymatic Catalysis

This compound undergoes extensive hepatic metabolism. drugbank.comnih.govsmolecule.comdrugs.comwikidoc.orgfda.govunboundmedicine.com The primary metabolic pathway involves oxidation, leading to the formation of 2-oxothis compound (B148692). drugbank.comnih.govsmolecule.comtandfonline.comtandfonline.comchemicalbook.innih.gov 2-Oxothis compound is then further biotransformed through N-dealkylation to N-desalkyl-2-oxothis compound (norflurazepam) and by hydroxylation to 3-hydroxy-2-oxothis compound. drugbank.comnih.govsmolecule.comtandfonline.comtandfonline.comchemicalbook.in

Major Role of Cytochrome P450 3A4 (CYP3A4)

Cytochrome P450 3A4 (CYP3A4) is the predominant enzyme responsible for the metabolism of this compound. drugbank.comtandfonline.comtandfonline.comnih.govnih.gov In vitro studies using human liver and intestinal microsomes, as well as cDNA-expressed human CYP isoenzymes, have demonstrated that CYP3A4 plays a major role in the rapid metabolism of this compound to 2-oxothis compound. tandfonline.comtandfonline.comnih.gov CYP3A4 is also primarily responsible for the further biotransformation of 2-oxothis compound to both N-desalkyl-2-oxothis compound and 3-hydroxy-2-oxothis compound. tandfonline.comtandfonline.com This indicates that CYP3A4 is the enzyme predominantly responsible for all the major metabolic pathways of this compound. tandfonline.comtandfonline.comnih.gov

Contribution of Other Cytochrome P450 Isoenzymes (CYP2C9, CYP2C19) and Flavin-Containing Monooxygenase 1 (FMO1)

In addition to CYP3A4, other enzymes contribute to the metabolism of this compound, albeit to a lesser extent. drugbank.comsmolecule.comtandfonline.comtandfonline.comchemicalbook.innih.gov These include cytochrome P450 2C9 (CYP2C9), cytochrome P450 2C19 (CYP2C19), and Flavin-Containing Monooxygenase 1 (FMO1). drugbank.comtandfonline.comtandfonline.comnih.gov In vitro studies have shown that CYP2C9, CYP2C19, and FMO1 also catalyze the formation of 2-oxothis compound from this compound. tandfonline.comtandfonline.comnih.gov Furthermore, CYP2C9 contributes to the further metabolism of 2-oxothis compound to N-desalkyl-2-oxothis compound and 3-hydroxy-2-oxothis compound. tandfonline.comtandfonline.com While FMO1 exhibits activity towards 2-oxothis compound formation, FMO3 does not. tandfonline.com

Research findings from in vitro studies using cDNA-expressed human CYPs and FMO1 have provided kinetic parameters for the formation of 2-oxothis compound. The apparent mean Km values were 23 μM for CYP2C9, 8.9 μM for CYP2C19, and 16 μM for CYP3A4. The mean Vmax values were 6.4, 0.39, and 12 pmol min-1 pmol-1 of P450 for CYP2C9, CYP2C19, and CYP3A4, respectively. tandfonline.com For FMO1, the mean Km and Vmax values for 2-oxothis compound formation were 26 μM and 1.9 pmol min-1 pmol-1 of FAD, respectively. tandfonline.com The activity towards 2-oxothis compound formation by CYP3A4 was significantly greater than that by FMO1. tandfonline.com

| Enzyme | Metabolic Step | Apparent Km (μM) | Mean Vmax (pmol/min/pmol enzyme) |

| CYP3A4 | This compound to 2-Oxothis compound | 16 | 12 |

| CYP2C9 | This compound to 2-Oxothis compound | 23 | 6.4 |

| CYP2C19 | This compound to 2-Oxothis compound | 8.9 | 0.39 |

| FMO1 | This compound to 2-Oxothis compound | 26 | 1.9 (pmol/min/pmol FAD) |

| CYP3A4 | 2-Oxothis compound to N-Desalkyl-2-oxothis compound | Not specified | Not specified |

| CYP2C9 | 2-Oxothis compound to N-Desalkyl-2-oxothis compound | Not specified | Not specified |

| CYP3A4 | 2-Oxothis compound to 3-Hydroxy-2-oxothis compound | Not specified | Not specified |

| CYP2C9 | 2-Oxothis compound to 3-Hydroxy-2-oxothis compound | Not specified | Not specified |

Identification and Pharmacological Profile of Active Metabolites

2-Oxothis compound (OQ)

2-Oxothis compound is a major active metabolite formed directly from this compound through oxidation, primarily catalyzed by CYP3A4, with contributions from CYP2C9, CYP2C19, and FMO1. drugbank.comnih.govsmolecule.comtandfonline.comtandfonline.comchemicalbook.innih.govwikipedia.orgwikidata.orgnli.org.ilnih.govwikipedia.orgguidetopharmacology.org It is rapidly formed following this compound administration. nih.govsmolecule.com 2-Oxothis compound retains pharmacological activity and, along with the parent compound, shows high selectivity for type 1 GABAA receptors. smolecule.comwikipedia.org The mean elimination half-life of 2-oxothis compound is approximately 39 hours in young adults, comparable to that of this compound. drugbank.comfda.govsmolecule.comdrugs.comunboundmedicine.comnih.gov Steady-state levels of 2-oxothis compound are typically attained by the seventh daily dose of this compound. fda.govdrugs.com The pharmacokinetics of 2-oxothis compound in geriatric subjects are comparable to those in young adults. fda.govwikidoc.orgnih.gov

N-Desalkyl-2-oxothis compound (Norflurazepam)

N-Desalkyl-2-oxothis compound, also known as norflurazepam, is another significant active metabolite of this compound, formed from the further metabolism of 2-oxothis compound, primarily by CYP3A4 and CYP2C9. drugbank.comnih.govsmolecule.comtandfonline.comtandfonline.comchemicalbook.inwikipedia.orgwikipedia.orgwikidata.orgnli.org.ilnih.govwikipedia.orgguidetopharmacology.orgnih.govinvivochem.cn This metabolite is known for being long-acting and prone to accumulation in the body. wikipedia.orgwikipedia.orgwikipedia.org Unlike this compound and 2-oxothis compound, N-desalkyl-2-oxothis compound binds unselectively to various benzodiazepine (B76468) receptor subtypes. wikipedia.orgwikipedia.orgwikipedia.org It possesses CNS depressant activity and likely contributes to the prolonged pharmacological effects of this compound. smolecule.comwikidoc.orgchemicalbook.inwikipedia.orgwikipedia.org The mean elimination half-life of N-desalkyl-2-oxothis compound is considerably longer than that of this compound and 2-oxothis compound, approximately 73 hours in young adults, and can be about twice as long in geriatric patients. drugbank.comfda.govsmolecule.comdrugs.comwikidoc.orgunboundmedicine.comnih.gov Steady-state levels of N-desalkyl-2-oxothis compound are typically reached by the thirteenth daily dose. fda.govdrugs.com

| Metabolite | Formation Pathway | Pharmacological Activity | Receptor Binding Selectivity | Mean Elimination Half-life (Young Adults) |

| 2-Oxothis compound | Oxidation of this compound (primarily CYP3A4, also CYP2C9, CYP2C19, FMO1) | CNS depressant | Type 1 GABAA receptors | ~39 hours |

| N-Desalkyl-2-oxothis compound | N-dealkylation of 2-Oxothis compound (primarily CYP3A4, also CYP2C9) | CNS depressant | Unselective | ~73 hours |

3-Hydroxy-2-oxothis compound (HOQ)

3-Hydroxy-2-oxothis compound (HOQ) is a metabolite formed during the biotransformation of this compound. While 2-oxothis compound and N-desalkyl-2-oxothis compound are identified as major active plasma metabolites, 3-hydroxy-2-oxothis compound is noted, particularly its glucuronide conjugate. Studies investigating the disposition of radiolabeled this compound in humans have identified 3-hydroxy-2-oxothis compound glucuronide as a major urinary metabolite. nih.govresearchgate.net This indicates that hydroxylation at the 3-position of the 2-oxothis compound metabolite, followed by glucuronidation, is a significant route of elimination for this compound metabolites. nih.govresearchgate.net The formation of 2-oxothis compound precedes further metabolism to both N-desalkyl-2-oxothis compound and 3-hydroxy-2-oxothis compound. chemicalbook.indrugbank.com

Protein Binding and Excretion Routes

This compound and its two primary metabolites, 2-oxothis compound and N-desalkyl-2-oxothis compound, exhibit a high degree of plasma protein binding, which is reported to be greater than 95%. drugbank.comnih.govfda.govdrugs.comunboundmedicine.comdrugs.comwikidoc.orgmedscape.com This extensive binding influences their distribution and elimination kinetics.

Clinical Research on Therapeutic Efficacy

Efficacy in Insomnia Subtypes: Acute and Chronic Presentations

The effectiveness of quazepam has been established in placebo-controlled clinical studies for the treatment of insomnia characterized by difficulty falling asleep, frequent nocturnal awakenings, and/or early morning awakenings. These studies have included both acute and chronic insomnia presentations. fda.govwikidoc.orgdoralrx.comfda.govdoralrx.com For acute and chronic insomnia, the effectiveness of this compound has been demonstrated in studies lasting 5 nights. fda.govwikidoc.orgfda.govdoralrx.com For chronic insomnia, sustained effectiveness has been established in a polysomnographic study lasting 28 nights. fda.govwikidoc.orgfda.govdoralrx.com this compound at a dose of 15 mg has shown effectiveness on the first night of administration. fda.govwikidoc.org

Comparative Clinical Trials with Other Hypnotics

Comparative clinical trials have evaluated this compound against other hypnotic medications to assess its relative efficacy and profile. Preliminary evidence suggests that this compound at doses of 15 to 30 mg is as effective as flurazepam and triazolam at their usual therapeutic doses. nih.gov

Contrastive Studies with Short Half-Life Benzodiazepines (e.g., Triazolam)

Studies comparing this compound with short half-life benzodiazepines like triazolam have been conducted. In one study involving patients with sleep disorders, both this compound (15 mg) and triazolam (0.5 mg) showed hypnogenic efficacy, but patients treated with this compound experienced significantly fewer night awakenings. nih.govresearchgate.netnih.gov At the interruption of treatment, only patients treated with triazolam had longer awakenings and rebound symptoms. nih.govresearchgate.netnih.gov this compound appears to have a good hypnotic effect without inducing rebound effects, whereas triazolam was described as primarily a hypno-inducing drug with higher risks of rebound effects after withdrawal. nih.govresearchgate.netnih.gov Another study comparing this compound (15 mg) and triazolam (0.25 mg) in 22-night sleep laboratory studies found that this compound significantly improved sleep during both short- and intermediate-term use. researchgate.netnih.gov In contrast, triazolam at the 0.25 mg dose did not significantly improve major sleep efficiency parameters and showed rapid development of tolerance. researchgate.netnih.gov Withdrawal of triazolam was associated with sleep and mood disturbances (rebound insomnia and rebound anxiety), while this compound demonstrated carryover effectiveness. researchgate.netnih.gov

Comparative Analyses with Longer Half-Life Agents (e.g., Flurazepam, Temazepam)

Comparisons have also been made between this compound and other longer half-life agents such as flurazepam and temazepam. A study evaluating this compound (15 mg and 30 mg) and flurazepam (30 mg) in 47-night sleep laboratory studies found that both this compound (at both doses) and flurazepam were effective in sleep induction and maintenance after short- and intermediate-term use. nih.gov Some loss of effectiveness was noted during long-term use of both doses of this compound and, to a lesser extent, flurazepam. nih.gov In a clinical head-to-head study, this compound demonstrated significantly greater effectiveness compared to temazepam. doralrx.com this compound reduced total wake time by 47.3% versus 28.9% with temazepam after short-term use, and by 41.6% versus only 14.5% with temazepam after intermediate-term use. doralrx.com While temazepam was effective for maintaining sleep with short-term use, rapid development of tolerance for this effect was observed with intermediate-term use in a 22-night sleep laboratory study comparing this compound (15 mg) and temazepam (15 mg). researchgate.netnih.govresearchgate.net this compound was significantly effective in improving sleep during both short- and intermediate-term use in this study. researchgate.netnih.govresearchgate.net

Evaluation of Sustained Efficacy in Extended-Use Protocols

The sustained effectiveness of this compound has been evaluated in extended-use protocols. In a sleep laboratory study, the sustained effectiveness of this compound was established over 28 nights in patients with chronic insomnia. fda.govwikidoc.orgfda.govdoralrx.com this compound improved sleep significantly during both short- and intermediate-term use in 22-night sleep laboratory studies. researchgate.netnih.govresearchgate.netnih.govresearchgate.net Some loss of effectiveness was noted during long-term use (up to 47 nights) of this compound at doses of 15 mg and 30 mg, although effectiveness in sleep induction and maintenance was observed after short- and intermediate-term use. nih.gov Despite potential accumulation over time due to its longer half-life and active metabolites, this compound has been shown to maintain its efficacy with continued use in contrast to some other benzodiazepines that show rapid tolerance development. cambridge.orgnih.gov

Objective and Subjective Measures of Sleep Improvement

Clinical studies on this compound have utilized both objective and subjective measures to assess sleep improvement.

Objective Measures:

Polysomnographic studies have provided objective data on this compound's effects on sleep. In sleep laboratory studies, this compound significantly decreased sleep latency and total wake time, while significantly increasing total sleep time and percent sleep time. fda.govwikidoc.orgfda.gov These effects were observed for one or more nights. fda.govwikidoc.orgfda.gov this compound 15 mg was effective on the first night of administration, with decreased sleep latency, total wake time, and wake time after sleep onset, and increased percent sleep time still evident for several nights after the drug was discontinued. fda.govwikidoc.org Percent slow wave sleep was decreased, and REM sleep was essentially unchanged in these studies. fda.govwikidoc.org A single dose of this compound (25 mg) in chronic insomniacs was found to be efficacious when measured objectively by polysomnographic recording, improving sleep efficiency and sleep maintenance without changes in EEG Stages 2, 3-4, and REM. nih.gov

Subjective Measures:

In outpatient studies, this compound has been shown to improve subjective measures of sleep. These include improvements in sleep induction time, duration of sleep, number of nocturnal awakenings, occurrence of early morning awakening, and sleep quality. fda.govwikidoc.org Some subjective effects, such as improvements in sleep induction time, number of nocturnal awakenings, and duration of sleep, were evident on the first night of administration. fda.govwikidoc.org Subjective reports of improvement in sleep latency and total sleep time have generally been in agreement with objective data. nih.govresearchgate.net

Here is a summary of objective and subjective sleep measures improved by this compound:

| Measure | Type | Effect Observed | Source |

| Sleep Latency | Objective | Significantly decreased | fda.govwikidoc.orgfda.gov |

| Total Wake Time | Objective | Significantly decreased | fda.govwikidoc.orgfda.gov |

| Wake Time After Sleep Onset | Objective | Decreased | fda.govwikidoc.org |

| Total Sleep Time | Objective | Significantly increased | fda.govwikidoc.orgfda.gov |

| Percent Sleep Time | Objective | Significantly increased | fda.govwikidoc.orgfda.gov |

| Sleep Efficiency | Objective | Improved | nih.gov |

| Sleep Maintenance | Objective | Improved | nih.gov |

| Sleep Induction Time | Subjective | Improved | fda.govwikidoc.org |

| Duration of Sleep | Subjective | Improved | fda.govwikidoc.org |

| Number of Nocturnal Awakenings | Subjective | Improved (significantly less than triazolam in one study) | fda.govwikidoc.orgnih.govresearchgate.netnih.gov |

| Early Morning Awakening | Subjective | Improved | fda.govwikidoc.org |

| Sleep Quality | Subjective | Improved | fda.govwikidoc.org |

Drug Interactions and Pharmacological Synergism

Metabolic Interactions: Cytochrome P450 System Modulation

Quazepam is primarily metabolized in the liver, with the cytochrome P450 (CYP) enzyme system playing a significant role nih.govtandfonline.com. The main enzyme responsible for this compound metabolism to its major metabolite, 2-oxothis compound (B148692), is CYP3A4. To a lesser extent, CYP2C9 and CYP2C19 also contribute to this metabolic pathway. Further biotransformation of 2-oxothis compound to N-desalkyl-2-oxothis compound and 3-hydroxy-2-oxothis compound is primarily mediated by CYP3A4 and CYP2C9 nih.govtandfonline.com.

Effects of CYP Inducers (e.g., St. John's Wort, Carbamazepine) on this compound Metabolism

CYP inducers can increase the metabolic rate of drugs that are substrates of these enzymes, potentially leading to decreased plasma concentrations and reduced therapeutic effects. St. John's Wort, an herbal product, is known to induce CYP3A4 activity through its constituent hyperforin (B191548) wikipedia.orgnih.govdrugbank.com. While the direct effect of St. John's Wort on this compound metabolism is not explicitly detailed in the search results, as this compound is a CYP3A4 substrate, co-administration with potent CYP3A4 inducers like St. John's Wort or Carbamazepine could theoretically lead to increased this compound metabolism and potentially reduced efficacy unboundmedicine.comcambridge.orgnih.govtandfonline.com.

Effects of CYP Inhibitors (e.g., Itraconazole (B105839), Amiodarone, Aprepitant, Atazanavir, Berotralstat, Boceprevir, Ciprofloxacin, Darunavir, Lenacapavir) on this compound Metabolism

Conversely, CYP inhibitors can decrease the metabolic rate of substrate drugs, potentially leading to increased plasma concentrations and an enhanced risk of adverse effects. This compound metabolism, particularly the formation of 2-oxothis compound, is primarily mediated by CYP3A4 nih.govtandfonline.com. Therefore, co-administration with CYP3A4 inhibitors can potentially increase this compound levels.

Itraconazole, a potent CYP3A4 inhibitor, has been shown in in vitro studies to inhibit the formation of 2-oxothis compound from this compound, as well as the formation of subsequent metabolites nih.govtandfonline.com. Amiodarone and Atazanavir are also known to decrease the metabolism of this compound when combined drugbank.com. Darunavir and Lenacapavir are reported to increase the level or effect of this compound by affecting hepatic/intestinal enzyme CYP3A4 metabolism medscape.com. Boceprevir is also identified as a CYP3A4 and CYP3A5 inhibitor nih.gov. While specific research on the interaction of this compound with Berotralstat or Ciprofloxacin was not prominently found in the provided results, other CYP inhibitors like Aprepitant can also affect the metabolism of CYP3A4 substrates wikipedia.orgmims.com.

Table 1: Potential Metabolic Interactions with this compound

| Interacting Substance | Proposed Mechanism | Potential Effect on this compound | Relevant CYP Enzyme |

| St. John's Wort | CYP Induction | Decreased this compound levels | CYP3A4 |

| Carbamazepine | CYP Induction | Decreased this compound levels | CYP3A4 |

| Itraconazole | CYP Inhibition | Increased this compound levels | CYP3A4 |

| Amiodarone | Decreased metabolism | Increased this compound levels | Not specified drugbank.com |

| Aprepitant | CYP Inhibition | Increased this compound levels | CYP3A4 wikipedia.orgmims.com |

| Atazanavir | Decreased metabolism | Increased this compound levels | CYP3A4 drugbank.com |

| Boceprevir | CYP Inhibition | Increased this compound levels | CYP3A4, CYP3A5 nih.gov |

| Darunavir | CYP Inhibition | Increased this compound levels | CYP3A4 medscape.com |

| Lenacapavir | CYP Inhibition | Increased this compound levels | CYP3A4 medscape.com |

Pharmacodynamic Interactions: Additive Central Nervous System Depression

This compound, as a CNS depressant, can produce additive effects when combined with other substances that also depress the CNS unboundmedicine.comnih.govwikidoc.org. This can lead to increased sedation, respiratory depression, coma, and potentially death cambridge.orgnih.govfda.govdrugs.com.

Co-administration with Alcohol and Other Sedative-Hypnotics

The co-administration of this compound with alcohol or other sedative-hypnotics is generally not recommended due to the increased risk of additive CNS depression nih.govwikidoc.orgfda.govfda.gov. This combination can enhance the depressant effects on the brain, leading to severe drowsiness, impaired coordination, and potentially dangerous outcomes wikidoc.orgwebmd.com. The risk of next-day psychomotor impairment is also increased when this compound is taken with alcohol or when a full night of sleep is not achieved nih.govwikidoc.orgfda.govfda.gov.

Synergistic Effects with Opioids and Other CNS Depressants

Concomitant use of benzodiazepines, including this compound, with opioids can result in profound sedation, respiratory depression, coma, and death cambridge.orgnih.govfda.govdrugs.com. This synergistic effect is due to the actions of both drug classes at different receptor sites in the CNS that control respiration fda.gov. Due to these significant risks, co-prescribing opioids and benzodiazepines should be reserved for situations where alternative treatment options are inadequate, with careful monitoring for signs of respiratory depression and sedation cambridge.orgnih.govfda.govdrugs.com.

Other CNS depressants that can exhibit additive effects with this compound include tricyclic antidepressants, anticonvulsants, antihistamines, and skeletal muscle relaxants unboundmedicine.comnih.govwikidoc.orgfda.gov.

Research on Clinical Significance of Interactions

While in vitro studies provide insights into the metabolic pathways and potential for interactions, the clinical significance of these interactions can vary. For example, while itraconazole showed inhibition of this compound metabolism in vitro, the study suggested that clinically relevant drug interaction with CYP inhibitors might be unlikely for the major metabolic pathway of this compound to 2-oxothis compound based on the inhibitor concentrations tested nih.govtandfonline.com.

However, the pharmacodynamic interactions, particularly with alcohol, other sedative-hypnotics, and opioids, are considered clinically significant and carry serious risks cambridge.orgnih.govwikidoc.orgfda.govdrugs.comfda.govwebmd.com. Regulatory bodies have issued warnings regarding the concomitant use of benzodiazepines and opioids due to the increased risk of serious adverse outcomes, including respiratory depression and death cambridge.orgnih.govnmhealth.org. Research and clinical guidelines emphasize the need for caution and close monitoring when this compound is used with other CNS depressants cambridge.orgnih.govfda.govdrugs.comdoctorabad.com. The potential for adverse drug interactions with this compound can persist for several days after discontinuation due to the relatively long half-lives of the parent drug and its active metabolites unboundmedicine.comnih.govwikidoc.orgfda.govfda.gov.

Neurobiological and Behavioral Outcomes Associated with Quazepam Use

Impact on Cognitive Function, Attention, and Memory

Quazepam, like other benzodiazepines, has been associated with cognitive impairments, including effects on concentration, attention, and short-term memory recall. patsnap.com These cognitive side effects can be particularly relevant for individuals whose daily responsibilities require sharp mental faculties. patsnap.com Studies have indicated that benzodiazepine (B76468) hypnotics, including this compound, can produce decrements in performance the day after administration. researchgate.net

Research comparing this compound with other benzodiazepines like triazolam has explored differential effects on cognitive performance. While some studies suggested that this compound might produce less performance impairment than triazolam, other research across a sufficient range of doses found the performance-impairing effects of this compound to be similar to those of triazolam. nih.gov The onset of initial drug effect was considerably slower for this compound compared to triazolam. nih.gov Long-term use of benzodiazepines has been linked to impaired cognitive domains, including attention/concentration and memory. oup.com These deficits may persist even after withdrawal. oup.com

Effects on Psychomotor Performance and Coordination

This compound can induce impairment of motor function and has the potential to adversely affect motor coordination. wikipedia.orgpatsnap.com This is particularly problematic for older adults, increasing their risk of falls and related injuries. patsnap.com Dizziness and light-headedness are reported side effects that can impair the ability to drive or operate heavy machinery. patsnap.com Studies have shown significant balance impairments and unstable posture after this compound administration in test subjects. wikipedia.org

Research comparing this compound to flurazepam, another long half-life benzodiazepine, indicated that this compound 15 mg produced fewer psychomotor performance decrements than flurazepam. nih.gov However, another study showed marked next-day impairments after repeated administration of this compound due to the accumulation of the parent drug and its long-acting metabolites. wikipedia.org The medical literature presents conflicting findings regarding this compound's side effect profile on motor skills. wikipedia.orgnih.gov

A study investigating the effects of this compound, triazolam, and flunitrazepam on daytime performance found that this compound and placebo showed less residual effects than triazolam and flunitrazepam at 4 hours after drug intake, both alone and in combination with ethanol. researchgate.net However, light food increased the bioavailability of this compound and affected psychomotor performance, prolonging reaction time at 4 and 6 hours after dosing. smolecule.com

Research on Dependence, Abuse Potential, and Withdrawal Syndromes

This compound, like other benzodiazepines, carries risks of abuse, misuse, and addiction, which can lead to overdose or death. drugs.comdrugs.com Prolonged use can lead to clinically significant physical dependence. drugs.comdrugs.comdrugs.com The risks of dependence and withdrawal increase with longer treatment duration and higher daily dose. drugs.comdrugs.com this compound is a Schedule IV controlled substance, indicating a low potential for abuse relative to substances in Schedule III. nih.govfda.govwebmd.com However, addiction-prone individuals, such as those with a history of drug or alcohol addiction, should be carefully monitored due to their predisposition to habituation and dependence. fda.govwebmd.com

Mechanisms of Dependence Development

Physical dependence on this compound develops as a result of physiological adaptation in response to repeated drug use. drugs.com This adaptation involves neuroregulatory changes in the nervous system in response to the chronic presence of the drug. nih.govbenzoinfo.com The potentiation of GABAergic activity by this compound binding to the GABA-A receptor complex is central to its effects, and long-term adaptations in these receptors may explain the development of dependence and tolerance. patsnap.comcambridge.org

Spectrum of Withdrawal Symptoms and Their Neurobiological Basis

Abrupt discontinuation or rapid dosage reduction of this compound after continued use can precipitate acute withdrawal reactions, which can be life-threatening. drugs.comdrugs.comdrugs.com A withdrawal syndrome similar to that from alcohol can occur, including symptoms such as convulsions, tremor, abdominal and muscle cramps, vomiting, and sweating. wikidoc.orgfda.gov More severe withdrawal effects are typically seen in patients taking higher than recommended doses over an extended period. wikidoc.orgfda.gov

Milder withdrawal symptoms, such as dysphoria and insomnia, can occur after abrupt discontinuation even when taken at therapeutic levels for short periods. fda.gov Other reported withdrawal symptoms include anxiety, agitation, irritability, headaches, fatigue, hypersensitivity to stimuli, muscle pain, nausea, sweating, twitching, and weakness. patsnap.comdrugs.com In some cases, a protracted withdrawal syndrome with symptoms lasting weeks to over 12 months has been observed with benzodiazepines. drugs.com

The neurobiological basis of withdrawal symptoms is related to the disruption of the neuroregulatory changes established during chronic drug administration. nih.gov Withdrawal reactions often present as a mirror image of the drug's initial effects due to the abrupt exposure of these adaptations. benzoinfo.com For instance, the inhibitory effects of this compound on neuronal excitability are suddenly removed, leading to hyperexcitability which underlies many withdrawal symptoms like seizures and anxiety.

Risk Assessment in Long-Term Use Contexts

Long-term use of sedative/hypnotics for insomnia has traditionally been discouraged due to concerns about potential adverse effects, including cognitive impairment, daytime sedation, motor incoordination, and increased risk of accidents and falls. wikipedia.org The effectiveness and safety of long-term this compound use remain to be fully determined, and more research is needed, particularly in elderly populations. wikipedia.org

The risk of dependence and withdrawal increases with longer treatment duration and higher daily dose. drugs.comdrugs.com Abrupt discontinuation after extended therapy should generally be avoided, and a gradual dosage tapering schedule should be followed to reduce the chances of withdrawal effects. fda.govfda.gov Patients with a history of seizures may experience seizures upon sudden withdrawal. cambridge.org

While this compound has been shown to induce and maintain sleep in short to long-term treatment (up to 4 weeks), further definition of its long-term use and potential for tolerance or dependence is needed to clearly define its place in therapy. nih.gov

Other Investigational Adverse Neurological and Systemic Effects

Beyond the commonly discussed cognitive and motor impairments, dependence, and withdrawal, research has explored other potential adverse effects of this compound.

Investigational neurological effects can include abnormal thinking and behavior changes, such as decreased inhibition, bizarre behavior, depersonalization, and visual or auditory hallucinations. drugs.comwikidoc.orgfda.gov Paradoxical reactions like stimulation, agitation, increased muscle spasticity, and sleep disturbances can occur unpredictably. wikidoc.org Complex behaviors, such as "sleep-driving" (driving while not fully awake with amnesia for the event), have been reported with sedative-hypnotics, including this compound, and can occur at therapeutic doses. drugs.comwikidoc.org

While generally rare, severe side effects such as allergic reactions, including anaphylaxis and angioedema, which can be life-threatening, have been associated with this compound use. drugs.com

Regarding systemic effects, this compound has not been commonly associated with elevations in serum aminotransferase or alkaline phosphatase during therapy, and clinically apparent liver injury is considered very rare. nih.govnih.gov No cases of acute liver failure or chronic liver injury specifically attributed to this compound have been described in a large US prospective study. nih.gov

Studies have also investigated the respiratory effects of this compound. At effective hypnotic doses (15 mg and 30 mg), this compound showed no significant adverse effect on respiration in human volunteers. nih.gov However, concomitant use of benzodiazepines, including this compound, with opioids carries a boxed warning due to the risk of profound sedation, respiratory depression, coma, and death. drugs.comdrugs.comcambridge.orgmedscape.com This risk is also present with coadministration of this compound and other CNS depressants. fda.govmedscape.com

Developmental toxicity has been indicated for this compound according to some governmental labeling requirements. nih.govwikidata.org

Data Table: Select Neurobiological and Behavioral Effects of this compound

| Effect Category | Specific Effect | Research Findings/Observations | Source(s) |

| Cognitive Function | Impaired Concentration, Attention, Memory | Associated with use; particularly concerning for individuals requiring sharp mental faculties. patsnap.com | patsnap.com |

| Cognitive Impairment (General) | Can occur, especially with long-term use. wikipedia.orgoup.com May persist after withdrawal. oup.com | wikipedia.orgoup.com | |

| Psychomotor Performance | Impaired Motor Function and Coordination | Can induce impairment; potential to adversely affect coordination. wikipedia.orgpatsnap.com Increased risk of falls, especially in older adults. patsnap.com | wikipedia.orgpatsnap.com |

| Balance Impairments, Unstable Posture | Observed in studies after administration. wikipedia.org | wikipedia.org | |

| Dependence & Abuse | Physical Dependence | Can develop with prolonged use due to physiological adaptation. drugs.combanyantreatmentcenter.com Risk increases with longer duration and higher dose. drugs.comdrugs.com | drugs.comdrugs.combanyantreatmentcenter.com |

| Abuse Potential | Carries risks of abuse and misuse. drugs.comdrugs.com Schedule IV controlled substance. nih.govfda.govwebmd.com | drugs.comdrugs.comnih.govfda.govwebmd.com | |

| Withdrawal Syndrome | Acute Withdrawal Reactions | Can be precipitated by abrupt discontinuation or rapid dose reduction; potentially life-threatening. drugs.comdrugs.comdrugs.com | drugs.comdrugs.comdrugs.com |

| Severe Withdrawal Symptoms (Alcohol-like) | Convulsions, tremor, abdominal/muscle cramps, vomiting, sweating; more common with higher doses over extended time. wikidoc.orgfda.gov | wikidoc.orgfda.gov | |

| Milder Withdrawal Symptoms | Dysphoria, insomnia; can occur after abrupt discontinuation of therapeutic doses for short periods. fda.gov Other symptoms include anxiety, agitation, irritability, headache, fatigue. patsnap.comdrugs.com | patsnap.comfda.govdrugs.com | |

| Investigational Effects | Abnormal Thinking/Behavior (e.g., hallucinations) | Can occur; includes decreased inhibition, bizarre behavior, depersonalization, visual/auditory hallucinations. drugs.comwikidoc.orgfda.gov | drugs.comwikidoc.orgfda.gov |

| Paradoxical Reactions | Stimulation, agitation, increased muscle spasticity, sleep disturbances; can occur unpredictably. wikidoc.org | wikidoc.org | |

| Complex Behaviors (e.g., Sleep-Driving) | Reported with sedative-hypnotics, including this compound; can occur at therapeutic doses. drugs.comwikidoc.org | drugs.comwikidoc.org | |

| Systemic Effects | Liver Injury | Rarely associated with elevated liver enzymes; clinically apparent liver injury is very rare. nih.govnih.gov No cases of acute liver failure reported. nih.gov | nih.govnih.gov |

| Respiratory Depression (with CNS depressants) | Risk of profound sedation, respiratory depression, coma, and death when co-administered with opioids or other CNS depressants. drugs.comdrugs.comfda.govcambridge.orgmedscape.com | drugs.comdrugs.comfda.govcambridge.orgmedscape.com | |

| Developmental Toxicity | Indicated by some governmental labeling requirements. nih.govwikidata.org | nih.govwikidata.org |

Population Specific Research and Pharmacovigilance Considerations

Studies in Geriatric Populations: Pharmacodynamic and Pharmacokinetic Adaptations

Research indicates that the pharmacokinetics of quazepam and its metabolite 2-oxothis compound (B148692) in geriatric subjects are comparable to those in young adults. However, the elimination half-life of N-desalkyl-2-oxothis compound, a metabolite common to other benzodiazepines, is approximately twice as long in geriatric patients compared to younger adults fda.govdrugs.comwikidoc.orgfda.govdrugs.com. This slower elimination of the active metabolite in older adults can lead to accumulation with repeated dosing cambridge.org.

Age-related alterations in pharmacodynamics, rather than solely pharmacokinetics, may also play a significant role in the altered response to benzodiazepines in elderly patients psychiatryonline.org. Increased sensitivity of the central nervous system receptors in older individuals is believed to contribute to increased sedation, unsteadiness, memory impairment, and disinhibition psychiatryonline.org.

A double-blind, controlled sleep laboratory study involving 30 elderly patients compared the effects of this compound at doses of 7.5 mg and 15 mg to placebo over seven days. Both doses appeared to be well tolerated, although caution is advised in interpreting this data due to the small study size fda.govwikidoc.org. Elderly and debilitated patients may exhibit greater sensitivity to benzodiazepines, potentially reflecting a higher incidence of decreased hepatic, renal, or cardiac function, as well as concomitant diseases or other drug therapies fda.govfda.gov.

The longer half-life of this compound and its metabolites may contribute to daytime sedation and impaired motor and cognitive function, which can progressively worsen over time, particularly in the elderly cambridge.org. This accumulation can lead to an insidious onset of confusion or falls in this population cambridge.org.

Reproductive and Developmental Toxicology Research

Preclinical safety evaluations of this compound have included assessments of reproductive toxicity in laboratory animal species nih.gov. Reproduction studies in mice conducted at doses significantly exceeding the human dose produced slight reductions in fertility rate fda.govdrugs.comwikidoc.orgfda.gov. Similar findings have been reported with other benzodiazepines in mice and are thought to be related to the sedative effects of these drugs at high doses fda.govdrugs.comwikidoc.org.

Developmental toxicity studies in mice at doses up to 400 times the human dose revealed no major drug-related malformations drugs.comwikidoc.org. Minor fetal skeletal variations, such as delayed ossification of the sternum, vertebrae, distal phalanges, and supraoccipital bones, were observed at doses approximately 70 and 400 times the human dose drugs.comwikidoc.org. A developmental toxicity study in New Zealand rabbits at doses up to approximately 130 times the human dose showed no effect on fetal morphology or development of offspring drugs.comwikidoc.org.

Despite the findings in animal studies, data for other benzodiazepines suggest the possibility of adverse developmental effects, including long-term effects on neurobehavioral and immunological function, in animals following prenatal exposure fda.govwikidoc.org.

Research on Placental Transfer and Fetal Outcomes

All classes of benzodiazepines are known to rapidly cross the placenta americanaddictioncenters.org. A study investigating the disposition of 14C-quazepam in pregnant mice at different stages of gestation (day 12 and day 18) showed that radioactivity from the this compound dose was widely distributed in maternal tissues nih.gov. In 12-day pregnant mice, fetal radioactivity levels were consistently 44% of maternal plasma levels nih.gov. In 18-day pregnant mice, fetal radioactivity levels were consistently equal to or slightly greater than maternal plasma levels, indicating similar uptake and elimination rates between fetal and maternal tissues nih.gov. No accumulation of radioactivity was observed in the fetus or maternal tissues in this study nih.gov.